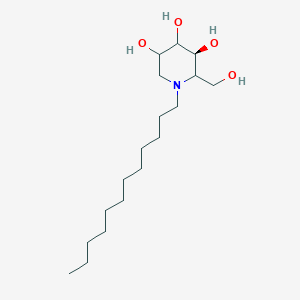![molecular formula C22H24O9 B13839359 (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[3-[hydroxy(phenyl)methyl]phenyl]propanoyloxy]oxane-2-carboxylic acid](/img/structure/B13839359.png)
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[3-[hydroxy(phenyl)methyl]phenyl]propanoyloxy]oxane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dihydro Ketoprofen Beta-D-Glucuronide (Mixture of Diastereomers) is a metabolite of racemic Ketoprofen. It is a compound with the molecular formula C22H24O9 and a molecular weight of 432.42. This compound is often used in research related to neurology and proteomics .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dihydro Ketoprofen Beta-D-Glucuronide involves the glucuronidation of dihydro ketoprofen. This process typically requires the use of glucuronosyltransferase enzymes, which facilitate the transfer of glucuronic acid to the dihydro ketoprofen molecule. The reaction conditions often include an aqueous environment with a suitable buffer to maintain the pH, and the presence of cofactors such as UDP-glucuronic acid .
Industrial Production Methods
Industrial production of Dihydro Ketoprofen Beta-D-Glucuronide follows similar principles but is scaled up to meet commercial demands. This involves optimizing the reaction conditions to ensure high yield and purity of the product. The use of bioreactors and continuous flow systems can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
Dihydro Ketoprofen Beta-D-Glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
科学的研究の応用
Dihydro Ketoprofen Beta-D-Glucuronide has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolism of ketoprofen.
Biology: Investigated for its role in biological systems, particularly in the metabolism and excretion of drugs.
Medicine: Studied for its potential therapeutic effects and its role in drug metabolism.
Industry: Used in the development of pharmaceuticals and as a standard in quality control processes
作用機序
The mechanism of action of Dihydro Ketoprofen Beta-D-Glucuronide involves its interaction with specific molecular targets and pathways. As a metabolite of ketoprofen, it is involved in the glucuronidation pathway, which is a major phase II metabolic pathway. This pathway facilitates the excretion of drugs and their metabolites by making them more water-soluble .
類似化合物との比較
Similar Compounds
Ketoprofen: The parent compound from which Dihydro Ketoprofen Beta-D-Glucuronide is derived.
Ibuprofen Glucuronide: Another glucuronide metabolite of a nonsteroidal anti-inflammatory drug (NSAID).
Naproxen Glucuronide: A glucuronide metabolite of naproxen, another NSAID.
Uniqueness
Dihydro Ketoprofen Beta-D-Glucuronide is unique due to its specific structure and the presence of multiple diastereomers. This uniqueness allows for distinct interactions with biological systems and specific applications in research .
特性
分子式 |
C22H24O9 |
|---|---|
分子量 |
432.4 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[3-[hydroxy(phenyl)methyl]phenyl]propanoyloxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C22H24O9/c1-11(13-8-5-9-14(10-13)15(23)12-6-3-2-4-7-12)21(29)31-22-18(26)16(24)17(25)19(30-22)20(27)28/h2-11,15-19,22-26H,1H3,(H,27,28)/t11?,15?,16-,17-,18+,19-,22-/m0/s1 |
InChIキー |
MBJCDFJNDKPDMW-NJRUAEKSSA-N |
異性体SMILES |
CC(C1=CC(=CC=C1)C(C2=CC=CC=C2)O)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
正規SMILES |
CC(C1=CC(=CC=C1)C(C2=CC=CC=C2)O)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


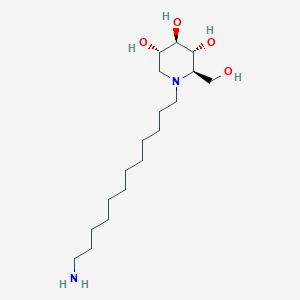
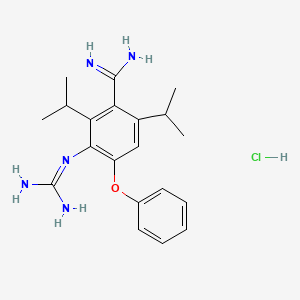
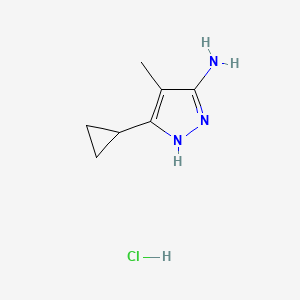
![(3ss)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-chol-5-en-24-ol](/img/structure/B13839288.png)
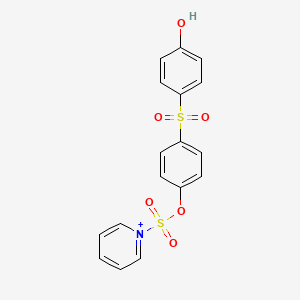
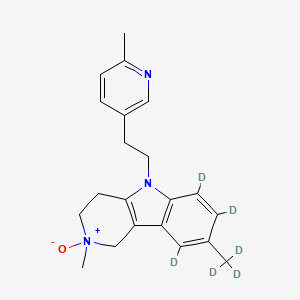
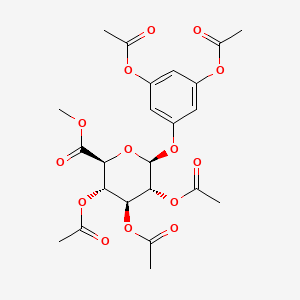
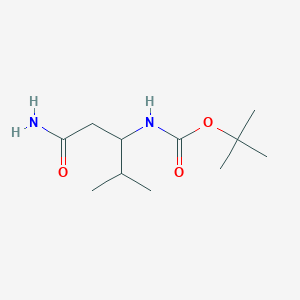
![[Asp371] Tyrosinase(369-377),human](/img/structure/B13839316.png)
![8-Bromo-11-(1-methylpiperidin-4-yl)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ol](/img/structure/B13839320.png)
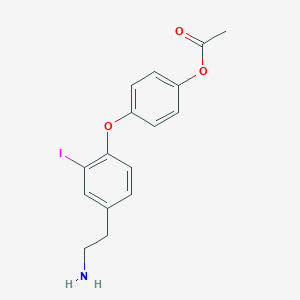
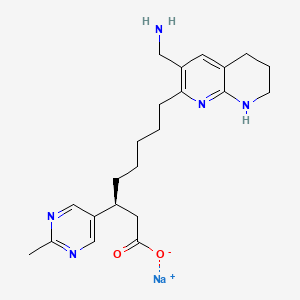
![sodium;[(3R,7R,8S,11S)-5,5,11-trimethyl-2,4,6,10,12-pentaoxatricyclo[7.4.0.03,7]tridecan-8-yl] sulfate](/img/structure/B13839350.png)
